
2,5-Dibromo-1,3,4-thiadiazole
Overview
Description
Chemical Structure and Properties
2,5-Dibromo-1,3,4-thiadiazole (CAS: 55981-29-8) is a heterocyclic aromatic compound with the molecular formula C₂Br₂N₂S and a molecular weight of 243.91 g/mol. Its structure features a five-membered thiadiazole ring substituted with bromine atoms at positions 2 and 3. Key physical properties include:
- Melting Point: 111–113°C
- Boiling Point: 289.4°C at 760 mmHg
- Density: 2.5 g/cm³
- LogP: 2.70 (indicating moderate lipophilicity)
- Vapor Pressure: 0.0 mmHg at 25°C .
Applications
This compound serves as a versatile building block in organic synthesis, particularly in:
Preparation Methods
Direct Bromination of 1,3,4-Thiadiazole
The most straightforward route involves electrophilic bromination of 1,3,4-thiadiazole. This method typically employs bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents.
Bromine-Mediated Bromination
In a representative procedure, 1,3,4-thiadiazole is dissolved in acetic acid or chloroform under inert atmosphere (e.g., nitrogen). Bromine is added dropwise at 0–5°C to minimize side reactions. The reaction mixture is stirred for 12–24 hours, after which the product is isolated via vacuum distillation or recrystallization. Key parameters include:
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Solvent choice : Polar aprotic solvents like acetic acid enhance bromine solubility and reaction homogeneity.
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Temperature : Low temperatures (0–5°C) suppress polybromination and ring degradation.
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Stoichiometry : A 2:1 molar ratio of Br₂ to thiadiazole ensures complete di-substitution.
Yield Optimization :
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Reaction Temperature | 0–5°C | Maximizes selectivity for 2,5-dibromo product |
Bromine Equivalents | 2.2–2.5 | Compensates for bromine volatility |
Reaction Time | 18–24 hours | Ensures complete conversion |
N-Bromosuccinimide (NBS) as Bromine Source
NBS offers safer handling compared to liquid bromine. In this protocol, NBS (2.2 equivalents) is added to a solution of 1,3,4-thiadiazole in dichloromethane (DCM) at room temperature. A catalytic amount of Lewis acid (e.g., FeCl₃) accelerates the reaction. The mixture is quenched with aqueous sodium thiosulfate to remove excess bromine, and the product is extracted with DCM.
Advantages :
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Reduced risk of over-bromination.
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Better tolerance for moisture and air compared to Br₂.
Halogen Exchange Reactions
For substrates pre-functionalized with leaving groups (e.g., chloride), halogen exchange using HBr or NaBr in acidic media provides an alternative pathway.
Displacement of Chlorine Atoms
2,5-dichloro-1,3,4-thiadiazole undergoes nucleophilic substitution with hydrobromic acid (48% HBr) at 80°C. The reaction proceeds via an SNAr mechanism, with the thiadiazole’s electron-deficient ring facilitating bromide incorporation .
Reaction Conditions :
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HBr Concentration : ≥48% to drive equilibrium toward product formation.
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Catalyst : CuBr enhances reaction rate by stabilizing the transition state.
Typical Yield : 70–85% after recrystallization from ethanol.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors (CFRs) are employed to mitigate risks associated with exothermic bromination.
Continuous Flow Protocol
A 1,3,4-thiadiazole solution (0.5 M in acetic acid) and bromine (2.5 equivalents) are pumped into a CFR at 10 mL/min. The reactor maintains a temperature of 5°C using a jacketed cooling system. Residence time of 30 minutes ensures complete conversion. The effluent is neutralized with NaHCO₃, and the product is isolated via centrifugal separation .
Benefits :
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20% higher yield compared to batch processes.
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Reduced bromine waste through precise stoichiometric control.
Purification and Characterization
Crude 2,5-dibromo-1,3,4-thiadiazole often contains residual starting material and mono-brominated byproducts.
Recrystallization
The product is dissolved in hot hexane and cooled to −20°C, yielding colorless crystals. Purity ≥98% is achieved after two recrystallization cycles.
Spectroscopic Validation
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¹H NMR (CDCl₃): No observable signals (all protons substituted).
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¹³C NMR (CDCl₃): Peaks at δ 152.1 (C-S), 140.3 (C-Br).
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IR : Strong absorption at 610 cm⁻¹ (C-Br stretch).
Challenges and Mitigation Strategies
Polybromination
Excess bromine or elevated temperatures lead to 2,3,5-tribromo derivatives. Mitigation includes:
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Strict temperature control (0–5°C).
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Use of NBS instead of Br₂ for milder reactivity.
Ring Degradation
Prolonged exposure to HBr causes ring opening. Solutions involve:
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Neutralizing reaction mixtures promptly post-reaction.
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Avoiding strong acids during workup.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Stille, and Heck reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to form 1,3,4-thiadiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate, amines, or alcohols in the presence of a base.
Cross-Coupling: Palladium catalysts, ligands, and bases such as potassium carbonate or cesium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2,5-disubstituted-1,3,4-thiadiazoles.
Coupling: Formation of biaryl or heteroaryl compounds.
Reduction: Formation of 1,3,4-thiadiazole derivatives with hydrogen replacing the bromine atoms.
Scientific Research Applications
Chemical Properties and Structure
2,5-Dibromo-1,3,4-thiadiazole has the molecular formula C2Br2N2S. The presence of bromine atoms at the 2 and 5 positions enhances its reactivity, making it a valuable building block in organic synthesis. The compound is classified as an electron donor-acceptor system, which plays a crucial role in its functionality across different applications.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as:
- Substitution Reactions: Formation of 2,5-disubstituted-1,3,4-thiadiazoles.
- Coupling Reactions: Synthesis of biaryl or heteroaryl compounds.
- Reduction Reactions: Producing derivatives with hydrogen replacing the bromine atoms.
Case Study:
A study highlighted the use of this compound in synthesizing complex organic molecules through coupling reactions. The incorporation of this compound allowed for higher yields and selectivity in product formation .
Materials Science
In materials science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties enable its application in:
- Organic Photovoltaics: As an electron-deficient component that enhances charge transport.
- Light Emitting Diodes: Used as a precursor for materials that exhibit luminescence .
Data Table: Applications in Materials Science
Application | Description | Reference |
---|---|---|
Organic Photovoltaics | Enhances charge transport properties | |
Light Emitting Diodes | Serves as a precursor for luminescent materials |
Medicinal Chemistry
The medicinal potential of this compound is notable due to its biological activity. Research indicates its effectiveness against various pathogens and its potential as an anticancer agent.
- Antimicrobial Activity: Exhibits significant activity against Gram-positive and Gram-negative bacteria.
- Anticancer Properties: Investigated for its role as a potential anticancer agent through structure-activity relationship studies .
Case Study:
A recent study demonstrated the antimicrobial efficacy of derivatives containing the thiadiazole moiety against drug-resistant strains of Acinetobacter baumannii. The findings indicated that these derivatives could serve as lead compounds for developing new antibiotics .
The biological activity associated with this compound includes:
- Antimicrobial effects against various pathogens.
- Potential anticancer properties through mechanisms involving apoptosis induction in cancer cells.
Data Table: Biological Activities
Mechanism of Action
The mechanism of action of 2,5-dibromo-1,3,4-thiadiazole in biological systems involves its interaction with cellular targets. The bromine atoms can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. In medicinal applications, it may act by inducing apoptosis in cancer cells or inhibiting the growth of microorganisms.
Comparison with Similar Compounds
Structural and Functional Analogues
(Bismuthiol)
- Molecular Formula : C₂H₂N₂S₃
- Key Features : Contains two mercapto (-SH) groups instead of bromine atoms.
- Applications :
Comparison
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
- Structure : Fused imidazole-thiadiazole system with bromine and phenyl substituents.
- Reactivity : Bromine at position 2 undergoes substitution with secondary amines (e.g., morpholine, piperidine) .
- Applications : Intermediate in pharmaceuticals and agrochemicals.
Comparison
Property | This compound | 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole |
---|---|---|
Ring System | Monocyclic thiadiazole | Bicyclic fused imidazole-thiadiazole |
Substituent Reactivity | Both Br atoms reactive | Single Br atom at position 2 |
Synthetic Utility | Precursor for diverse heterocycles | Specialized for imidazole-thiadiazole hybrids |
4,7-Dibromo-2,1,3-benzothiadiazole
- Structure : Benzene fused with thiadiazole and bromine at positions 4 and 5.
- Applications : Used in optoelectronic materials due to extended π-conjugation .
Comparison
Property | This compound | 4,7-Dibromo-2,1,3-benzothiadiazole |
---|---|---|
Aromatic System | Monocyclic | Fused benzothiadiazole |
Electronic Properties | Moderate electron deficiency | Enhanced electron deficiency |
Applications | Organic synthesis | Optoelectronics and semiconductors |
Physicochemical and Reactivity Differences
- Electrophilicity : Bromine substituents in this compound enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Solubility: this compound is sparingly soluble in polar solvents (e.g., acetonitrile) due to its high density and non-polar Br atoms, whereas 2,5-dimercapto derivatives exhibit better solubility in aqueous systems .
- Thermal Stability : The dibromo derivative decomposes at 289°C, while fused systems like benzothiadiazoles show higher thermal stability (>300°C) .
Biological Activity
2,5-Dibromo-1,3,4-thiadiazole is a member of the thiadiazole family, known for its diverse biological activities. The compound's structure contributes to its pharmacological potential, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is C_2H_2Br_2N_4S. The presence of bromine atoms enhances the compound's reactivity and biological activity. The thiadiazole ring structure is crucial for its interaction with biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound and its derivatives.
Table 1: Antimicrobial Activity Data
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 16–31.25 μg/mL |
Escherichia coli | 31.25–62.5 μg/mL | |
Pseudomonas aeruginosa | 31.25 μg/mL | |
Aspergillus niger | 31.25 μg/mL |
The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported that derivatives exhibited MIC values ranging from 16 to 62.5 μg/mL against various bacterial strains . Additionally, antifungal activity was noted but was generally lower compared to antibacterial effects .
Anticancer Activity
Research has also highlighted the anticancer potential of thiadiazole derivatives. The mechanism of action often involves the inhibition of specific cellular pathways.
Table 2: Anticancer Activity Data
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 (breast cancer) | 15–20 |
HCT-116 (colon cancer) | 10–15 |
In various studies, this compound demonstrated promising cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116 . The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with key proteins involved in cell cycle regulation .
Other Biological Activities
Beyond antimicrobial and anticancer properties, thiadiazoles have been associated with several other biological activities:
- Anticonvulsant Activity : Some derivatives have shown potential as anticonvulsants in animal models .
- Anti-inflammatory Effects : Thiadiazoles are known to exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
- Antidiabetic Effects : Certain derivatives have been reported to lower blood glucose levels in diabetic models .
Case Studies
Several case studies have documented the synthesis and evaluation of new thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of new thiadiazole derivatives and evaluated their antibacterial and antifungal activities using standard methods. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced biological activity compared to unsubstituted analogs .
- Mechanistic Studies : Molecular docking studies have been employed to predict the interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound may inhibit key transcription factors like STAT3 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,5-Dibromo-1,3,4-thiadiazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves halogenation reactions under controlled conditions. A key method involves reacting the parent thiadiazole with brominating agents. For example, one protocol uses tert-butyl nitrite and copper(II) bromide in acetonitrile under an inert atmosphere at 20°C, achieving a 70% yield after aqueous workup . Critical factors include:
- Temperature : Room temperature (20°C) minimizes side reactions.
- Atmosphere : Inert conditions (e.g., N₂) prevent oxidation.
- Solvent : Acetonitrile enhances reagent solubility and reaction homogeneity.
Purification via column chromatography (silica gel, dichloromethane/hexane eluent) is recommended to isolate the product from unreacted starting materials or byproducts.
Q. How can spectroscopic and crystallographic techniques be employed to characterize the structure of this compound derivatives?
Methodological Answer:
- X-ray Crystallography : Resolves molecular geometry and packing. For example, Mn(II) complexes with thiadiazole ligands were characterized using single-crystal X-ray diffraction, revealing octahedral coordination and interlayer π-π interactions (3.628 Å face-to-face spacing) .
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms substituent integration and electronic environment.
- IR : Identifies functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹).
- UV-Vis : Monitors electronic transitions in coordination complexes.
- Electrochemical Methods : Cyclic voltammetry (e.g., using Ru-modified carbon electrodes) probes redox behavior, critical for applications in energy storage .
Advanced Research Questions
Q. What strategies are effective in analyzing conflicting data regarding the coordination modes of this compound in metal complexes?
Methodological Answer: Conflicting coordination data (e.g., monodentate vs. bridging modes) can arise from varying ligand substituents and metal ions. Strategies include:
- Comparative Crystallography : Analyze structures of analogous complexes. For instance, 2,5-bis(4-pyridyl)-1,3,4-thiadiazole acts as a bridging ligand in Mn(II) coordination polymers, while mercapto derivatives (e.g., DMcT) bind via sulfur atoms .
- Computational Modeling : Density Functional Theory (DFT) calculates binding energies and predicts stable coordination geometries.
- Spectroscopic Titrations : UV-Vis or fluorescence titration under varying pH/metal concentrations identifies stoichiometry and binding constants .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing bromine atoms and thiadiazole ring stabilize transition states in cross-coupling reactions. Key approaches:
- Suzuki-Miyaura Coupling : Use Pd catalysts to replace bromine with aryl/alkyl groups. For example, 3,5-diiodo-1,2,4-thiadiazole derivatives undergo efficient coupling, suggesting similar reactivity for dibromo analogs .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-thiadiazole derivatives yields triazole-functionalized compounds, useful in materials science .
- Electronic Tuning : Introducing electron-donating groups (e.g., methyl) alters reactivity. Monitor via Hammett substituent constants or frontier molecular orbital analysis.
Q. What methodological approaches are used to evaluate the biological activity of this compound derivatives, and how can structure-activity relationships (SAR) be established?
Methodological Answer:
- Antifungal Assays : Test derivatives against Candida albicans using broth microdilution (MIC values). For example, introducing hydrophobic side chains (e.g., 3-chlorophenylpiperazine) enhances activity by targeting fungal CYP51 .
- Cytotoxicity Screening : MTT assays on cancer cell lines identify selective toxicity.
- SAR Development :
- Substituent Variation : Compare analogs with halogens, alkyl, or aryl groups.
- Docking Studies : Molecular docking into target proteins (e.g., CYP51) predicts binding modes and guides synthetic modifications .
- Physicochemical Profiling : LogP, solubility, and metabolic stability (e.g., microsomal assays) optimize pharmacokinetics.
Q. Data Contradiction and Resolution
Example Table: Conflicting Coordination Modes in Thiadiazole Complexes
Ligand Type | Metal Ion | Coordination Mode | Evidence Source |
---|---|---|---|
2,5-bis(4-pyridyl) | Mn(II) | Bridging via N | |
2,5-dimercapto (DMcT) | Pb(II) | S-monodentate | |
Bismuthiol crown ether | Ag(I) | Macrocyclic S,O |
Resolution Strategy : Contextualize differences by considering ligand rigidity, metal oxidation state, and solvent effects. For instance, pyridyl groups favor bridging, while mercapto ligands prefer monodentate binding due to steric constraints.
Properties
IUPAC Name |
2,5-dibromo-1,3,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2N2S/c3-1-5-6-2(4)7-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHUBBRVPVSVCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389099 | |
Record name | 2,5-dibromo-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55981-29-8 | |
Record name | 2,5-dibromo-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromo-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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